molecular formula C8H8Br2 B1585707 2,5-Dibromo-1,3-dimethylbenzene CAS No. 100189-84-2

2,5-Dibromo-1,3-dimethylbenzene

Cat. No. B1585707
CAS RN: 100189-84-2
M. Wt: 263.96 g/mol
InChI Key: XXFGKGMZLZIPCN-UHFFFAOYSA-N
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Description

“2,5-Dibromo-1,3-dimethylbenzene” is a chemical compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by methyl groups .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “2,5-Dibromo-1,3-dimethylbenzene” consists of a benzene ring with two bromine atoms and two methyl groups attached to it . The molecular weight of this compound is 263.957 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-1,3-dimethylbenzene” include a density of 1.7±0.1 g/cm3, a boiling point of 261.7±35.0 °C at 760 mmHg, and a flash point of 125.0±25.2 °C .

Scientific Research Applications

Organic Synthesis

2,5-Dibromo-1,3-dimethylbenzene is a valuable intermediate in organic synthesis. It can undergo various reactions such as palladium-catalyzed coupling reactions , which are fundamental in creating complex organic molecules. Its bromine atoms make it a versatile precursor for further functionalization through nucleophilic substitution reactions.

Medicinal Chemistry

In medicinal chemistry, halogenated compounds like 2,5-Dibromo-1,3-dimethylbenzene are often used to modify the pharmacokinetic properties of drug candidates. The introduction of bromine atoms can enhance the binding affinity of a molecule to its target, potentially leading to more effective medicines .

Material Science

This compound finds applications in material science, particularly in the development of novel polymers and small molecule organic semiconductors. Its brominated aromatic structure is useful for creating materials with specific electronic properties, which can be applied in organic light-emitting diodes (OLEDs) and other electronic devices .

Environmental Studies

2,5-Dibromo-1,3-dimethylbenzene can be used as a reference compound in environmental studies to understand the behavior of brominated organic compounds in natural waters and wastewater treatment processes. Its stability under UV light and in various matrices makes it a suitable compound for such studies .

Analytical Chemistry

In analytical chemistry, 2,5-Dibromo-1,3-dimethylbenzene can serve as a standard for calibrating instruments like gas chromatography-mass spectrometry (GC-MS). It helps in the accurate detection and quantification of similar brominated compounds in complex mixtures .

Industrial Uses

Industrially, 2,5-Dibromo-1,3-dimethylbenzene is used in the synthesis of dyes, flame retardants, and other brominated additives. These compounds are essential in manufacturing processes that require high thermal stability and resistance to degradation .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2,5-dibromo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFGKGMZLZIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374145
Record name 2,5-dibromo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-1,3-dimethylbenzene

CAS RN

100189-84-2
Record name 2,5-dibromo-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2,6-dimethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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